molecular formula C9H12BrN B1319495 2-(4-Bromo-3-methylphenyl)ethanamine CAS No. 786625-94-3

2-(4-Bromo-3-methylphenyl)ethanamine

Cat. No.: B1319495
CAS No.: 786625-94-3
M. Wt: 214.1 g/mol
InChI Key: VOOSSNUFARORTK-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)ethanamine is an organic compound with the molecular formula C9H12BrN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)ethanamine typically involves the bromination of 3-methylphenethylamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 3-methylphenethylamine.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-Bromo-3-methylbenzaldehyde or 4-Bromo-3-methylacetophenone.

    Reduction: 3-Methylphenethylamine.

    Substitution: 2-(4-Hydroxy-3-methylphenyl)ethanamine or 2-(4-Amino-3-methylphenyl)ethanamine.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl substituents on the phenyl ring influence its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of bromine and methyl groups.

    4-Bromo-2-methylphenethylamine: A positional isomer with the bromine and methyl groups at different positions.

    2-(4-Hydroxy-3-methylphenyl)ethanamine: A hydroxyl-substituted analogue.

Uniqueness

2-(4-Bromo-3-methylphenyl)ethanamine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(4-bromo-3-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOSSNUFARORTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593560
Record name 2-(4-Bromo-3-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786625-94-3
Record name 2-(4-Bromo-3-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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